Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
Brand Name: Vulcanchem
CAS No.: 159877-48-2
VCID: VC0066886
InChI: InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1
SMILES: CC(CC(=O)N)NC(=O)OC(C)(C)C
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-

CAS No.: 159877-48-2

Main Products

VCID: VC0066886

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- - 159877-48-2

CAS No. 159877-48-2
Product Name Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name tert-butyl N-[(2R)-4-amino-4-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1
Standard InChIKey RHTSOFOGPVTVGP-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](CC(=O)N)NC(=O)OC(C)(C)C
SMILES CC(CC(=O)N)NC(=O)OC(C)(C)C
Canonical SMILES CC(CC(=O)N)NC(=O)OC(C)(C)C
Synonyms Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
PubChem Compound 18635503
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator